molecular formula C19H15NO6 B564414 (S)-Acenocoumarol CAS No. 66556-78-3

(S)-Acenocoumarol

カタログ番号 B564414
CAS番号: 66556-78-3
分子量: 353.33
InChIキー: VABCILAOYCMVPS-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Acenocoumarol is a synthetic anticoagulant drug used to prevent blood clotting and is derived from coumarin. It is an active ingredient of warfarin, and is used in the treatment of thromboembolic disorders. (S)-Acenocoumarol has a wide range of applications in the medical field, and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

  • Analytical Methodologies : Acenocoumarol, especially its more potent S-enantiomer, is used in anticoagulation therapy. Its quick action and absorption, with effects lasting 15–20 hours, have been studied extensively. Various analytical methodologies like UV/Vis-Spectrophotometry, liquid chromatography-mass spectrophotometry, and others are used for its estimation (Chaudhari, Mhaske, & Shirkhedkar, 2020).

  • Pharmacogenetics : The dose requirements of acenocoumarol can be significantly influenced by genetic polymorphisms in genes like CYP2C9, CYP2C19, and others. This variability necessitates personalized dosing strategies (Saraeva et al., 2007).

  • Nanoplasmonic Biosensor Device : A device based on gold nanodisks using specific polyclonal antibodies against acenocoumarol has been developed for rapid monitoring of its plasma levels. This approach is valuable for therapeutic drug monitoring (TDM) and dosage management (Pelaez et al., 2018).

  • Genotype-based Dosing Algorithm : Research has led to the development of prediction algorithms for acenocoumarol dosage, utilizing clinical factors and genetic variants. This can explain up to 50% of the stable dose in patients (Cerezo-Manchado et al., 2012).

  • Anti-Inflammatory Activity : A recent study explored the repurposing of acenocoumarol for treating chronic inflammatory diseases. It demonstrated that acenocoumarol can attenuate macrophage activation, suggesting its potential as an anti-inflammatory agent (Han & Hyun, 2023).

特性

IUPAC Name

4-hydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCILAOYCMVPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859299
Record name (S)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66556-78-3
Record name (S)-Acenocoumarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66556-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acenocoumarol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066556783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Acenocoumarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACENOCOUMAROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O90VF03HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Why is (S)-acenocoumarol cleared faster than (R)-acenocoumarol?

A1: The difference in clearance rates between the enantiomers is primarily attributed to stereoselective metabolism. Studies in humans have shown that the total plasma clearance of (S)-acenocoumarol is significantly higher than that of (R)-acenocoumarol. [] This suggests a faster metabolic breakdown and elimination of (S)-acenocoumarol from the body.

Q2: Which enzymes are primarily responsible for the metabolism of (S)-acenocoumarol?

A2: Research points to the cytochrome P450 (CYP) enzyme, particularly CYP2C9, as the primary catalyst for the hydroxylation reactions of (S)-acenocoumarol. [, ] In vitro studies using human liver microsomes have demonstrated that CYP2C9 effectively hydroxylates (S)-acenocoumarol at the 6-, 7-, and 8- positions. [, ]

Q3: Does CYP2C9 exhibit stereoselectivity in metabolizing acenocoumarol enantiomers?

A3: Yes, CYP2C9 demonstrates stereoselectivity, showing a higher affinity and faster metabolism for (S)-acenocoumarol compared to (R)-acenocoumarol. While CYP2C9 metabolizes both enantiomers, the Km values for (S)-acenocoumarol are notably lower, indicating a stronger binding affinity. [] Furthermore, the Vmax values, representing the maximum rate of metabolism, are higher for (S)-acenocoumarol, signifying faster enzymatic processing. []

Q4: Are there other enzymes involved in (R)-acenocoumarol metabolism?

A4: Yes, in addition to CYP2C9, other CYP enzymes contribute to the metabolism of (R)-acenocoumarol. Studies show that CYP1A2 contributes to the 6-hydroxylation, while CYP2C19 participates in 6-, 7-, and 8-hydroxylations of (R)-acenocoumarol. [, ] This difference in the enzymatic pathways for the two enantiomers highlights the complexity of acenocoumarol metabolism.

Q5: How do genetic variations in CYP2C9 affect (S)-acenocoumarol's pharmacokinetics and pharmacodynamics?

A5: Polymorphisms in the CYP2C9 gene can significantly influence the metabolism and consequently the dose requirements of (S)-acenocoumarol, and by extension, racemic acenocoumarol. Individuals carrying specific variant alleles, such as CYP2C92 and CYP2C93, exhibit reduced metabolic capacity for (S)-acenocoumarol, leading to slower clearance and increased sensitivity to the drug. [, , , ] This heightened sensitivity necessitates lower doses of acenocoumarol to achieve the desired anticoagulant effect and avoid potential bleeding complications.

Q6: Can other drugs affect (S)-acenocoumarol's pharmacokinetics?

A6: Yes, several drugs can interact with (S)-acenocoumarol, primarily by influencing the activity of CYP2C9. For example, phenylbutazone, a non-steroidal anti-inflammatory drug, has been shown to increase the plasma unbound fraction of (S)-acenocoumarol, leading to enhanced clearance. [] This interaction emphasizes the importance of careful consideration of concomitant medications when administering acenocoumarol.

Q7: Does omeprazole affect the pharmacokinetics and pharmacodynamics of acenocoumarol?

A7: Contrary to previous findings with warfarin, short-term omeprazole intake does not appear to significantly impact the pharmacokinetics or pharmacodynamics of acenocoumarol in healthy individuals. [] This difference in interaction profiles suggests that omeprazole may not pose the same drug interaction risks with acenocoumarol as it does with warfarin.

Q8: How does piroxicam interact with acenocoumarol enantiomers?

A8: Piroxicam administration has been shown to significantly reduce the clearance of both (R)- and (S)-acenocoumarol, with a more pronounced effect on the (R)-enantiomer. [] This interaction leads to increased exposure to both enantiomers and a potentially enhanced anticoagulant effect.

Q9: What analytical techniques are employed to study (S)-acenocoumarol?

A9: Various analytical methods are used to quantify and characterize (S)-acenocoumarol in biological samples. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly used to measure plasma concentrations of (R)- and (S)-acenocoumarol. [] For enhanced sensitivity and selectivity, particularly when analyzing low drug concentrations, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。